Home > Products > Screening Compounds P43183 > 3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile -

3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Catalog Number: EVT-5496631
CAS Number:
Molecular Formula: C22H16N4O4
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehyde Derivatives

    Compound Description: This class encompasses a range of 4-alkenyl and imino functionalized pyrazoles containing a 5-(4-nitrophenyl)furanyl pharmacophore. These compounds were synthesized and evaluated for their antimicrobial activities against bacteria like S. aureus and E. coli, and fungi of the Candida genus [].

    Compound Description: This group focuses on an ortho-carboranyl derivative of 4-[5-(4-Methyl-1-piperazinyl)-2,5′-bi-1H-benzimidazol-2′-yl]phenol, investigated for its potential application in boron neutron capture therapy for cancer treatment [].

4-Methoxy-2-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)-phenols and 2-Methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols

    Compound Description: These series of compounds explore variations in substituents (H, methyl, chloro, nitro) at the 5-position of the benzimidazole ring, while maintaining a 4-methoxy or 2-methoxyphenol group at the ortho position. These compounds, along with their hydrochloride salts and transition metal complexes (Fe, Cu, Ag, Zn), were synthesized and their antibacterial activities against various bacterial strains were evaluated [, ].

Methyl N-[5-(3′-halobenzoyl)-1H-benzimidazol-2-yl]carbamates

    Compound Description: This class of compounds, particularly those with iodine (125I, 131I) at the 3'-position of the benzoyl moiety, are highlighted for their potential as theranostic agents in cancer treatment [, , ]. They exhibit antiproliferative effects, radiotoxicity, and have been investigated in vitro and in vivo for their therapeutic efficacy against neuroblastoma and glioblastoma.

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This series of compounds focuses on modifications at the 3-position of the thieno[2,3-d]pyrimidine ring system with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These derivatives were synthesized and evaluated for their antimicrobial activities. Docking studies were also conducted to understand their potential mechanisms of action, particularly their interactions with ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase [].

6-(1H-benzimidazol-2-yl)-5-methyl-4-(alkylthio)thieno[2,3-d]pyrimidines

    Compound Description: This series expands on the 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one scaffold by introducing alkylthio substituents at the 4-position. These derivatives were synthesized and screened for both antimicrobial activity against various bacterial and fungal strains and anti-inflammatory activity using a carrageenan-induced paw edema model in rats [].

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one

    Compound Description: This compound was synthesized through a reaction involving 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Its structure was confirmed using NMR spectroscopy and X-ray diffraction [].

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

    Compound Description: This compound was synthesized via a reaction between 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. Its structure was determined using X-ray diffraction and spectral analyses [].

2-Chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Derivatives

    Compound Description: This group of compounds comprises a series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline derivatives that were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [].

2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol and 2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol

    Compound Description: These two isomeric compounds, both containing a benzimidazole moiety, were found to co-crystallize, and their structure was determined using X-ray diffraction [].

4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol

    Compound Description: This compound was investigated for its potential as a fluorescent sensor for the detection of cyanide ions (CN-) [].

1,4-bis-(5-H/methyl/chloro-1H-benzimidazol-2-yl)-1,2,3,4-butanetetraols

    Compound Description: This class of compounds features a butanetetraol core with varying substituents (H, methyl, chloro) at the 5-position of two benzimidazole rings. They were investigated for their ability to form bimetallic complexes with cadmium and mercury chlorides [].

N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline (B1) and N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide (B8)

    Compound Description: These two benzimidazole derivatives were investigated for their ability to attenuate morphine-induced paradoxical pain, such as thermal hyperalgesia and mechanical allodynia, in mice. The study found that both B1 and B8 could reduce pain behaviors and decrease TNF-α expression in the spinal cord, suggesting their potential as therapeutic agents for managing opioid-induced pain [].

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

    Compound Description: This benzimidazole derivative was synthesized from a pyrazole precursor through a multi-step reaction. Its structure was determined using a combination of spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry [].

Bis{[4,4,5,5-tetramethyl-2-(1-methyl-1H-benzimidazol-2-yl)-4,5-dihydroimidazole-1-oxyl-3-oxide-κ2 N,O]-(μ2-thiocyanato-N:S)(thiocyanato-κS)mercury(II)}, Hg2(C15H19N4O2)2(SCN)4

    Compound Description: This compound is a complex mercury(II) salt containing benzimidazole moieties. Its crystal structure was determined by X-ray diffraction [].

(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide

    Compound Description: This compound was synthesized through the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and N-phenylhydrazinecarbothioamide. Its structure was elucidated using X-ray crystallography and NMR spectroscopy [].

5-substituted methyl N-(1H-benzimidazol-2-yl)carbamates

    Compound Description: This class of compounds features various substituents at the 5-position of the benzimidazole ring and are investigated for their ability to inhibit tubulin assembly []. They are all 13C-enriched at specific positions, facilitating their study using NMR spectroscopy.

    Compound Description: This compound is a copper(II) complex with a bridging pyrazolate and hydroxide ligand. It has been structurally characterized and its magnetic properties have been studied [].

3-Methyl-2-(((1-Methyl-1H-Benzo[d]imidazol-2-yl) thio) Methyl) Quinazolin-4(3H)-One

    Compound Description: This compound was synthesized using a green chemistry approach employing PEG-600 as a solvent. Molecular docking studies suggest it may have potential as a chemotherapeutic agent due to its binding affinity to certain cancer-related targets [].

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

    Compound Description: This group of compounds focuses on the synthesis and alkylation of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones. The study investigated their regioselectivity in alkylation reactions and assessed their antimicrobial activity [].

    Compound Description: This is a copper(II) complex with mepirizole (a pyrimidine derivative), water, and oxalate ligands. Its crystal and molecular structure has been determined by X-ray crystallography, and its magnetic properties have been studied [].

5-Acetyl-2-{[(1H-benzimidazol-2-yl)meth­yl]sulfan­yl}-4-(4-meth­oxy­phen­yl)-6-methyl­pyridine-3-carbonitrile

    Compound Description: This compound is a benzimidazole derivative characterized by X-ray crystallography, revealing its molecular structure and hydrogen bonding patterns in the crystal lattice [].

3-Benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmet

    Compound Description: This group represents three 3-arylmethyl-2-[(E)-2-(furan-2-yl)vinyl]-2,3-dihydroquinazolin-4-ones, products of a three-component reaction between isatoic anhydride, amine, and furyl-2-methylacrylaldehyde. These compounds were studied using X-ray diffraction to understand their structural properties [].

    Compound Description: These two series of compounds explore variations in substituents on the phenyl rings attached to pyrazole and triazole moieties, respectively. These compounds were synthesized and evaluated for their biological activities [].

3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline

    Compound Description: This compound features a benzimidazole moiety linked to a dimethoxyquinoline ring system. Its crystal structure was determined by X-ray diffraction, revealing the molecular conformation and intermolecular interactions in the solid state [].

    Compound Description: This group includes a series of copper(II) complexes synthesized from Schiff base ligands derived from 2-(1H-benzimidazol-2-yl)aniline and salicylaldehyde or naphthaldehyde, complexed with either 2-mercaptobenzimidazole or 2-aminobenzothiazole. These complexes were characterized and evaluated for their in vitro anticancer activity against human cancer cell lines [].

(2E)-3-(4-(1H-Benzimidazol-2-ylmethoxy)-3-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one

    Compound Description: This compound is a terphenyl chalcone derivative containing a benzimidazole moiety, synthesized via Claisen-Schmidt condensation. Its structure was confirmed by IR, NMR, and mass spectrometry [].

    Compound Description: These compounds are nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulators, investigated for their vasorelaxant properties in rat mesenteric arteries []. The study explores their mechanisms of action, involving cGMP-dependent and -independent pathways.

1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide

    Compound Description: This compound, identified as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), exhibits significant herbicidal activity []. Its structure, featuring a benzimidazole core linked to a tetrazole ring and a substituted benzyl group, was designed based on a structure-based drug design strategy.

Bis(3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine)copper(II) diperchlorate monohydrate

    Compound Description: This complex consists of a copper(II) ion coordinated to two molecules of a benzimidazole-containing ligand, 3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine. The complex also includes two perchlorate anions and a water molecule. The crystal structure of the complex has been determined by X-ray diffraction [].

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

    Compound Description: This class of compounds was designed based on molecular modeling studies, including comparative molecular field analysis (CoMFA), to identify potent and selective antagonists of the A₂B adenosine receptor. These xanthine derivatives showed remarkable selectivity and potency for the A₂B receptor subtype [].

3-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)eth­yl] 5-methyl 2,6-dimethyl-4-(3-nitro­phen­yl)-1,4-dihydro­pyridine-3,5-dicarboxyl­ate

    Compound Description: This compound is a nefidipine analog, a class of drugs known for their calcium channel blocking activity. Its structure was determined by X-ray crystallography, and it was found to lack hydrogen bonding in its crystal packing [].

3-Benzyl-1-{[3-(4-chlorophenyl)isoxazol-5-yl]methyl}-1H-benzimidazol-2(3H)-one

    Compound Description: This compound, containing a benzimidazole moiety, was structurally characterized by X-ray crystallography. Its crystal packing revealed the formation of inversion dimers through C—H⋯O hydrogen bonds [].

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

    Compound Description: This class of compounds represents modified cephalosporins, a class of β-lactam antibiotics. The synthesis involved the introduction of a triazole ring and an arylthio group to the cephalosporin core structure. This strategy offers a flexible approach to creating diverse cephalosporin analogs for exploring their antibacterial activity [].

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    Compound Description: This series of compounds involves modifications to the amide group of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, synthesized by reacting the corresponding amine with various carboxylic acids. The compounds were characterized and their antibacterial activity was evaluated [].

Properties

Product Name

3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

IUPAC Name

(E)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Molecular Formula

C22H16N4O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H16N4O4/c1-13-3-7-18-19(9-13)25-22(24-18)14(12-23)10-16-5-8-21(30-16)17-6-4-15(29-2)11-20(17)26(27)28/h3-11H,1-2H3,(H,24,25)/b14-10+

InChI Key

SZUXVIQEDBNULA-GXDHUFHOSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])C#N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)OC)[N+](=O)[O-])/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.